Cholesterol Ethyl Carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

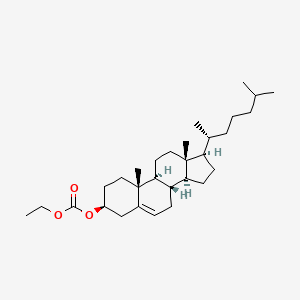

Cholesterol Ethyl Carbonate is a useful research compound. Its molecular formula is C30H50O3 and its molecular weight is 458.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Cholesterol ethyl carbonate plays a significant role in the development of advanced drug delivery systems. Its unique properties enable the formulation of liposomes and nanoparticles that enhance drug solubility and stability.

- Liposome Formulations : Cholesterol derivatives, including this compound, have been incorporated into liposome formulations to improve drug delivery efficiency. For instance, studies have shown that cholesterol-based liposomes can enhance the loading capacity of chemotherapeutic agents and improve their bioavailability in target tissues. In one study, cationic liposomes containing cholesterol derivatives demonstrated improved cytotoxicity against cancer cell lines while maintaining biocompatibility .

- Theranostic Applications : this compound has also been utilized in theranostic applications, where it serves as a vehicle for both therapeutic and diagnostic agents. A specific formulation involving this compound was shown to improve the distribution of fluorescent dyes in cancer cells, suggesting its potential for targeted therapy and imaging .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of cholesterol derivatives, including this compound. These compounds exhibit inhibitory effects against various pathogens:

- Antibacterial and Antifungal Activities : Studies have synthesized a series of cholesterol carbonate derivatives and evaluated their antimicrobial activities. These derivatives showed significant inhibitory effects against gram-negative bacteria and fungi, indicating their potential use as antimicrobial agents in clinical settings .

- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves disruption of microbial cell membranes, which is facilitated by the amphiphilic nature of cholesterol derivatives. This property allows them to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis .

Bioimaging Applications

This compound is also being explored for its applications in bioimaging:

- Fluorescent Probes : The incorporation of fluorescent dyes into cholesterol-based structures has been investigated for bioimaging purposes. These compounds can be used to visualize cellular processes in real-time, providing insights into disease mechanisms and treatment responses. The ability to track drug distribution within cells enhances the understanding of pharmacokinetics and efficacy .

- Targeted Imaging : Cholesterol-derived compounds can be functionalized to target specific cell types or tissues, improving the specificity of imaging techniques. This targeted approach is particularly beneficial in cancer research, where distinguishing between healthy and malignant tissues is crucial for effective treatment planning .

Table 1: Summary of Research Findings on this compound Applications

Propiedades

Fórmula molecular |

C30H50O3 |

|---|---|

Peso molecular |

458.7 g/mol |

Nombre IUPAC |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] ethyl carbonate |

InChI |

InChI=1S/C30H50O3/c1-7-32-28(31)33-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1 |

Clave InChI |

VARVSEQINPNKDM-NXUCFJMCSA-N |

SMILES isomérico |

CCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

SMILES canónico |

CCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.